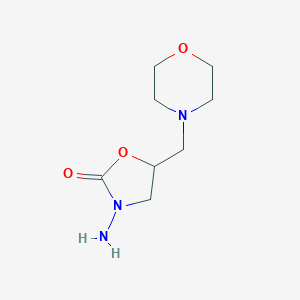

1,2-ジメチルピペラジン

説明

AZD3759は、中枢神経系に転移した非小細胞肺がんの治療を目的とした、新規の上皮成長因子受容体型チロシンキナーゼ阻害剤です。 血液脳関門を通過する能力が知られており、上皮成長因子受容体変異を有する非小細胞肺がん患者の脳転移および髄膜転移の治療に有効です .

科学的研究の応用

AZD3759 has several scientific research applications:

Chemistry: It is used as a model compound to study the synthesis and reactivity of quinazoline derivatives.

Biology: The compound is used to investigate the role of epidermal growth factor receptor signaling in cancer biology.

Medicine: AZD3759 is primarily used in clinical research to treat non-small-cell lung cancer with central nervous system metastases. .

Industry: The compound is being explored for its potential use in developing new cancer therapies and drug delivery systems

作用機序

AZD3759は、上皮成長因子受容体型チロシンキナーゼを選択的に阻害することで効果を発揮します。この阻害は、細胞増殖と生存に関与する下流シグナル伝達経路を遮断し、がん細胞のアポトーシスにつながります。 血液脳関門を通過する能力により、中枢神経系転移を効果的に標的にすることができます .

生化学分析

Biochemical Properties

It is known that piperazine derivatives, such as 1,2-Dimethylpiperazine, can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Other piperazine compounds have been shown to have significant effects on various types of cells . For example, some piperazine derivatives have been found to induce apoptosis in cancer cells . It is possible that 1,2-Dimethylpiperazine may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that piperazine derivatives can undergo various chemical reactions, such as cyclization and aza-Michael addition . These reactions could potentially influence the binding interactions of 1,2-Dimethylpiperazine with biomolecules, its ability to inhibit or activate enzymes, and its effects on gene expression.

Metabolic Pathways

It is known that piperazine derivatives can undergo various chemical reactions, which could potentially involve enzymes or cofactors

準備方法

AZD3759の合成は、主要な中間体の形成と最終カップリング反応を含む複数のステップで構成されています最終ステップは、特定の反応条件下で、キナゾリン系中間体とピペラジン誘導体をカップリングさせることです .

化学反応の分析

AZD3759は、以下を含むさまざまな化学反応を起こします。

酸化: 特定の条件下で酸化されて、酸化誘導体を形成することがあります。

還元: 還元反応を実行して、キナゾリンコアを修飾することができます。

置換: この化合物は、特にアニリン部位で置換反応を起こし、さまざまなアナログを形成することができます。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応用のさまざまな求核剤が含まれます

科学研究への応用

AZD3759は、いくつかの科学研究に応用されています。

類似化合物との比較

AZD3759は、高い血液脳関門透過性により、他の上皮成長因子受容体型チロシンキナーゼ阻害剤とは異なります。類似の化合物には以下が含まれます。

ゲフィチニブ: もう1つの上皮成長因子受容体型チロシンキナーゼ阻害剤ですが、血液脳関門透過性は限られています。

エルロチニブ: ゲフィチニブと同様に、中枢神経系転移の治療における有効性は限られています。

オシメルチニブ: ゲフィチニブやエルロチニブよりも高い中枢神経系透過性を示す第3世代の上皮成長因子受容体型チロシンキナーゼ阻害剤ですが、AZD3759は依然として優れた血液脳関門透過性を示しています

特性

IUPAC Name |

1,2-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-6-5-7-3-4-8(6)2/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHYWWAJZDAYDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70947913 | |

| Record name | 1,2-Dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25155-35-5, 25057-77-6 | |

| Record name | Piperazine, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025155355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 25057-77-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B29663.png)